molecular formula C18H21F3N4O2 B4244088 4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Número de catálogo: B4244088
Peso molecular: 382.4 g/mol
Clave InChI: QZTGRXWLETZUEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-24-6-8-25(9-7-24)17-22-13(11-16(23-17)18(19,20)21)12-4-5-14(26-2)15(10-12)27-3/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTGRXWLETZUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

WAY-327150 se utiliza en una amplia gama de aplicaciones de investigación científica. Se utiliza en química para estudiar mecanismos de reacción y en biología para investigar procesos celulares. En medicina, se explora por sus posibles efectos terapéuticos, y en la industria, se utiliza para desarrollar nuevos materiales y productos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine derivatives with modifications tailored for pharmacological or material science applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine 4: 3,4-Dimethoxyphenyl; 2: 4-methylpiperazine; 6: CF₃ C₁₈H₂₁F₃N₄O₂ 382.38 High lipophilicity; potential CNS activity due to piperazine moiety
4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2: 4-phenylpiperazine (vs. methylpiperazine) C₂₂H₂₁F₃N₄O₂ 430.43 Increased aromaticity may enhance protein binding but reduce solubility
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine 4: Cl-phenyl; 5: thienylcarbonyl; 6: CF₃ C₁₆H₁₂ClF₃N₂O₂S 376.79 Reduced planarity (tetrahydropyrimidine) alters pharmacokinetics
6-(3,4-Dimethoxyphenyl)-2-(pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine 2: Pyrazole (vs. piperazine) C₁₆H₁₃F₃N₄O₂ 350.30 Pyrazole introduces π-π stacking potential but lowers basicity
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine core; dichlorophenyl substituent C₂₃H₁₈Cl₂FN₃S 478.38 Thieno-fused ring enhances rigidity; dichlorophenyl boosts halogen bonding
Key Observations:

Piperazine vs. Other Nitrogen-Containing Groups: The 4-methylpiperazine in the target compound provides a balance between solubility (via protonation) and lipophilicity, whereas phenylpiperazine (as in ) increases molecular weight and may reduce metabolic stability.

Trifluoromethyl vs. Other Electron-Withdrawing Groups :

  • The CF₃ group in the target compound is smaller and more electronegative compared to bulkier substituents like thienylcarbonyl (), which may sterically hinder target binding.

Aromatic vs. Non-Aromatic Cores: The fully aromatic pyrimidine core in the target compound favors planar interactions (e.g., intercalation), while tetrahydropyrimidine derivatives () adopt non-planar conformations, altering bioavailability.

Halogen Substitutions :

  • Chlorophenyl () and fluorophenyl () groups enhance halogen bonding but may increase toxicity risks compared to methoxy groups.

Research Implications and Gaps

  • In contrast, analogs like the thienopyrimidine in are explored for CNS disorders.
  • Synthetic Accessibility : The trifluoromethyl group in the target compound may require specialized fluorination techniques, whereas chlorinated analogs () are synthetically simpler.

Métodos De Preparación

La síntesis de WAY-327150 implica varios pasos, incluyendo el uso de reactivos específicos y condiciones de reacción. Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público .

Mecanismo De Acción

El mecanismo de acción de WAY-327150 implica su interacción con dianas moleculares y vías específicas. La información detallada sobre sus dianas moleculares y vías no está fácilmente disponible .

Actividad Biológica

4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₈H₂₁F₃N₄O₂
  • Molecular Weight : 382.38 g/mol
  • CAS Number : 725695-54-5

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
PC35
K5625
HeLa5
A5495

These results indicate that while the compound shows promise, its efficacy is lower compared to established chemotherapeutics like doxorubicin.

Antifungal and Insecticidal Activity

The compound has also been evaluated for antifungal and insecticidal properties. It was found to possess moderate activity against certain fungal strains and insect pests, although specific IC₅₀ values were not disclosed in the available literature. These findings suggest that it could be a candidate for agricultural applications or as an antifungal agent.

The precise mechanism by which 4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine exerts its effects is still under investigation. However, it is hypothesized to function through inhibition of specific enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition Studies

Enzymatic assays have indicated that the compound may inhibit key enzymes related to cancer growth, although detailed kinetic studies are required to elucidate these interactions fully.

Case Studies

  • Study on Anticancer Efficacy : A study reported that derivatives of trifluoromethyl pyrimidines showed varying degrees of anticancer activity against multiple cell lines. The specific derivative containing the dimethoxyphenyl and piperazine groups was noted for its promising results against PC3 and K562 cells .
  • Antifungal Activity Evaluation : In another investigation, the compound was tested against several fungal pathogens, demonstrating moderate efficacy that warrants further exploration for potential therapeutic applications in treating fungal infections .

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine, and what key reagents/conditions are required?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrimidine core via cyclocondensation of β-diketones or amidines with substituted aldehydes under acidic conditions (e.g., HCl/EtOH, 60–80°C) .
  • Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution at the 2-position of the pyrimidine ring, using 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C .
  • Step 3: Functionalization of the 6-position with a trifluoromethyl group using trifluoromethylation reagents like TMSCF₃ or Ruppert–Prakash reagent (CF₃SiMe₃) in the presence of a catalytic fluoride source .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, trifluoromethyl carbon at ~120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₂F₃N₅O₂) .
  • X-ray Crystallography: For absolute configuration determination, particularly if chirality is introduced during synthesis .
  • HPLC-PDA/ELSD: Purity assessment (>95% by area normalization) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

Answer:

  • LogP (Octanol/Water): Predicted via computational tools (e.g., ChemAxon) or experimentally measured using shake-flask methods. The trifluoromethyl group increases lipophilicity (expected logP ~2.5–3.5) .
  • Aqueous Solubility: Determined via equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids. Methoxyphenyl and piperazine groups may enhance solubility in acidic buffers .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) to identify melting points (expected >150°C for crystalline forms) .

Q. How is initial biological activity screening conducted for this compound in drug discovery workflows?

Answer:

  • Kinase Inhibition Assays: Screening against panels of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
  • Antimicrobial Testing: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

Answer:

  • Substituent Variation: Modify the 3,4-dimethoxyphenyl group (e.g., replace with 2,4-dichlorophenyl) to assess impact on target binding .
  • Piperazine Substitution: Test bulkier alkyl groups (e.g., 4-ethylpiperazine) to improve metabolic stability .
  • Trifluoromethyl Alternatives: Replace CF₃ with SF₅ or OCF₃ to balance lipophilicity and electronic effects .
  • Activity Cliffs: Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to kinase ATP pockets .

Q. What experimental strategies address contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

Answer:

  • Orthogonal Assays: Validate target engagement using Cellular Thermal Shift Assay (CETSA) or surface plasmon resonance (SPR) .
  • Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP450-mediated oxidation) .
  • Pharmacokinetic (PK) Bridging: Compare plasma exposure (AUC, Cₘₐₓ) in rodent models to in vitro IC₅₀ values using LC-MS/MS quantification .

Q. How can computational modeling guide the design of derivatives with improved CNS penetration?

Answer:

  • Blood-Brain Barrier (BBB) Prediction: Use QSAR models (e.g., BBB Score) or molecular dynamics (MD) simulations to optimize polar surface area (<90 Ų) and reduce P-glycoprotein efflux .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs in complex with target proteins (e.g., kinases) .

Q. What methodologies are employed to resolve synthetic impurities or polymorphic forms during scale-up?

Answer:

  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy to monitor reaction progression and impurity formation .
  • Polymorph Screening: High-throughput crystallization trials (e.g., solvent/antisolvent combinations) to identify stable forms .
  • Degradation Studies: Stress testing under ICH conditions (heat, humidity, light) followed by UPLC-QTOF to characterize degradation products .

Q. How can in vivo efficacy be enhanced through formulation strategies?

Answer:

  • Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve bioavailability and tumor targeting .
  • Prodrug Design: Introduce phosphate esters or peptide linkers for site-specific activation .
  • Cocrystals: Co-crystallize with succinic acid to enhance solubility and dissolution rates .

Q. What statistical approaches are recommended for optimizing reaction yields in combinatorial libraries?

Answer:

  • Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to optimize temperature, solvent ratio, and catalyst loading .
  • Machine Learning (ML): Train models on historical reaction data to predict optimal conditions for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.